molecular formula C13H16N2S B1332759 4-(4-Butylphenyl)-1,3-thiazol-2-amine CAS No. 350997-72-7

4-(4-Butylphenyl)-1,3-thiazol-2-amine

Cat. No.: B1332759
CAS No.: 350997-72-7
M. Wt: 232.35 g/mol
InChI Key: KILDHSZPKYDKJP-UHFFFAOYSA-N
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Description

4-(4-Butylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butylphenyl)-1,3-thiazol-2-amine typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For this compound, 4-butylbenzoyl chloride can be reacted with thiourea in the presence of a base such as sodium hydroxide to form the thiazole ring.

  • Amination: : The resulting thiazole intermediate can then be subjected to amination using ammonia or an amine source to introduce the amine group at the 2-position of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Various substituted phenyl and thiazole derivatives.

Scientific Research Applications

4-(4-Butylphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Butylphenyl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)-1,3-thiazol-2-amine: Similar structure with a methyl group instead of a butyl group.

    4-(4-Ethylphenyl)-1,3-thiazol-2-amine: Similar structure with an ethyl group instead of a butyl group.

    4-(4-Propylphenyl)-1,3-thiazol-2-amine: Similar structure with a propyl group instead of a butyl group.

Uniqueness

4-(4-Butylphenyl)-1,3-thiazol-2-amine is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility, hydrophobicity, and steric effects. These properties can affect its reactivity and interactions with other molecules, making it distinct from its methyl, ethyl, and propyl analogs.

Properties

IUPAC Name

4-(4-butylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-2-3-4-10-5-7-11(8-6-10)12-9-16-13(14)15-12/h5-9H,2-4H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILDHSZPKYDKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365115
Record name 4-(4-butylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-72-7
Record name 4-(4-butylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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